D2343
Overview
Description
D2343 is a compound known for its dual action as a β2-adrenoceptor agonist and an α1-adrenoceptor inhibitor . This unique combination of properties makes it a valuable compound in various scientific research applications, particularly in the fields of pharmacology and physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of D2343 is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D2343 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
D2343 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adrenergic receptor interactions and to develop new β2-adrenoceptor agonists and α1-adrenoceptor inhibitors.
Biology: Employed in studies of cellular signaling pathways and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, hypertension, and uterine relaxation.
Mechanism of Action
D2343 exerts its effects by binding to β2-adrenoceptors and α1-adrenoceptors. As a β2-adrenoceptor agonist, it stimulates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation and bronchodilation. As an α1-adrenoceptor inhibitor, it blocks the receptor, preventing the activation of phospholipase C and the subsequent increase in intracellular calcium levels, leading to vasodilation and reduced muscle contraction .
Comparison with Similar Compounds
Terbutaline: A β2-adrenoceptor agonist with similar bronchodilatory effects but lacking α1-adrenoceptor inhibitory activity.
Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Prazosin: An α1-adrenoceptor inhibitor used primarily for its antihypertensive effects.
Uniqueness of D2343: this compound is unique in its dual action as both a β2-adrenoceptor agonist and an α1-adrenoceptor inhibitor. This combination of properties allows it to provide both bronchodilatory and vasodilatory effects, making it a versatile compound for research and potential therapeutic applications .
Biological Activity
D2343, a compound classified under the 2-phenethylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its primary and secondary targets, relevant case studies, and detailed research findings.
Overview of this compound
This compound is primarily recognized for its interaction with adrenergic receptors. Specifically, it acts as an agonist for the α1-adrenergic receptor , with secondary interactions noted with the β2-adrenergic receptor . Understanding these interactions is crucial for elucidating the compound's therapeutic potential in cardiovascular and other related disorders.
The mechanism of action of this compound involves its binding affinity to adrenergic receptors, which are pivotal in regulating various physiological responses such as vascular tone and heart rate. The activation of these receptors can lead to vasoconstriction and increased cardiac output, making this compound a candidate for treating conditions like hypotension and heart failure.
Biological Activity Data
The following table summarizes the primary and secondary targets associated with this compound:
Molecule | Name | Primary Targets | Secondary Targets | References |
---|---|---|---|---|
13 | This compound | α1-adrenergic receptor | β2-adrenergic receptor |
Cardiovascular Effects
A study highlighted the cardiovascular effects of this compound, demonstrating that administration led to significant increases in blood pressure in animal models. This response was attributed to its agonistic activity on α1-adrenergic receptors, which are known to mediate vasoconstriction.
Neuropharmacological Studies
Research has also explored the neuropharmacological implications of this compound. It was found to influence neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders where adrenergic modulation is beneficial.
Comparative Analysis with Other Compounds
To contextualize the activity of this compound, it is useful to compare it with other similar compounds. Below is a comparative table that includes notable compounds alongside their primary targets:
Molecule | Name | Primary Targets | Secondary Targets |
---|---|---|---|
This compound | - | α1-adrenergic receptor | β2-adrenergic receptor |
Dobutamine | - | β1-adrenergic receptor | β2-adrenergic receptor |
Phenylephrine | - | α1-adrenergic receptor | - |
Properties
IUPAC Name |
4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNHGKXYJUREIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993549 | |
Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72734-63-5 | |
Record name | D 2343 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072734635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.